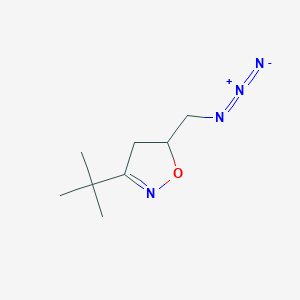
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole is a compound that features an azido group attached to a dihydro-1,2-oxazole ring
Preparation Methods
The synthesis of 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole typically involves the reaction of a suitable precursor with sodium azide. One common method involves the use of a 4’,5’-unsaturated nucleoside as the starting material, which undergoes azido functionalization . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in substitution reactions, such as azide-alkyne cycloaddition (click chemistry), forming triazoles.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and copper catalysts for click chemistry reactions . Major products formed from these reactions include amines, triazoles, and other nitrogen-containing heterocycles.
Scientific Research Applications
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole involves the reactivity of the azido group. The azido group can form reactive intermediates, such as nitrenes, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with biomolecules, making the compound useful in bioorthogonal chemistry .
Comparison with Similar Compounds
Similar compounds to 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole include:
5-(Azidomethyl)furfural: Used as a reactive intermediate in various chemical syntheses.
3-azido-5-(azidomethyl)benzene derivatives: Used in photoaffinity labeling and other applications.
The uniqueness of this compound lies in its specific structure, which combines the azido group with a dihydro-1,2-oxazole ring, providing distinct reactivity and applications compared to other azido compounds.
Properties
IUPAC Name |
5-(azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPUCUWIPIAGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














